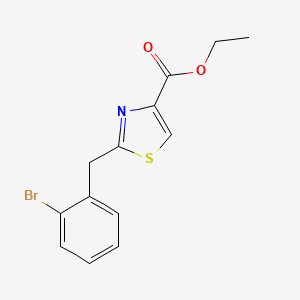

Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate

Description

Structural Elucidation of Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing thiazole rings. The official International Union of Pure and Applied Chemistry name is ethyl 2-[(2-bromophenyl)methyl]-1,3-thiazole-4-carboxylate, which precisely describes the structural components and their connectivity. This nomenclature system emphasizes the thiazole ring as the central heterocyclic framework, with positional numbering indicating the carboxylate substituent at position 4 and the brominated benzyl group attached at position 2.

The compound is systematically registered under Chemical Abstracts Service number 1351479-04-3, providing unique identification within chemical databases. The MDL number MFCD20526238 serves as an additional identifier in molecular structure databases. Alternative naming conventions include the common name this compound, which emphasizes the bromobenzyl substituent positioning. The International Chemical Identifier Key AVNINJXMPZETJD-UHFFFAOYSA-N provides a standardized digital representation of the molecular structure.

The Simplified Molecular-Input Line-Entry System notation for this compound is documented as O=C(C1=CSC(CC2=CC=CC=C2Br)=N1)OCC, which encodes the complete molecular connectivity including the thiazole ring, ethyl ester functionality, and the ortho-brominated benzyl substituent. This systematic approach to nomenclature ensures unambiguous identification and facilitates accurate communication within the scientific community.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₂BrNO₂S accurately represents the atomic composition of this compound. This formula indicates the presence of thirteen carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight is precisely calculated as 326.21 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.

The molecular composition analysis reveals several key structural features through systematic examination of atomic distributions. The carbon framework consists of the thiazole ring system contributing two carbon atoms, the benzyl moiety providing six carbon atoms, the methylene bridge adding one carbon atom, the carboxylate group contributing one carbon atom, and the ethyl ester supplying two carbon atoms. The heteroatom distribution includes nitrogen and sulfur atoms integrated within the thiazole ring, oxygen atoms present in the carboxylate functionality, and the bromine substituent on the benzene ring.

| Atomic Component | Count | Contribution to Molecular Weight |

|---|---|---|

| Carbon | 13 | 156.13 |

| Hydrogen | 12 | 12.12 |

| Bromine | 1 | 79.90 |

| Nitrogen | 1 | 14.01 |

| Oxygen | 2 | 32.00 |

| Sulfur | 1 | 32.07 |

| Total | 30 | 326.21 |

The degree of unsaturation, calculated from the molecular formula, equals eight, accounting for the aromatic benzene ring contributing four degrees, the thiazole ring contributing two degrees, and the carboxylate carbonyl group contributing one degree. This unsaturation index confirms the aromatic character and provides insight into the compound's electronic properties and reactivity patterns.

Crystallographic Characterization and X-ray Diffraction Studies

X-ray diffraction represents the definitive method for determining the three-dimensional atomic arrangement within crystalline samples of this compound. The technique utilizes the interaction between X-ray wavelengths and atomic spacing to generate diffraction patterns that reveal detailed structural information. Single crystal X-ray diffraction studies provide comprehensive data on bond lengths, bond angles, torsional angles, and intermolecular interactions that define the solid-state structure.

The crystallographic analysis employs Bragg's law, expressed as nλ = 2d sin θ, where n represents the diffraction order, λ indicates the X-ray wavelength, d denotes the interplanar spacing, and θ represents the diffraction angle. This fundamental relationship enables precise determination of lattice parameters and atomic positions within the crystal structure. The diffraction data collection typically utilizes molybdenum or copper radiation sources with appropriate monochromators to ensure high-quality intensity measurements.

Crystal structure determination requires systematic data collection procedures including intensity measurements at multiple diffraction angles, data reduction protocols, and structure solution algorithms. The resulting crystallographic information includes unit cell dimensions, space group assignments, atomic coordinates, and thermal displacement parameters. Advanced software packages facilitate structure refinement and validation, ensuring accuracy and reliability of the determined crystal structure.

Intermolecular interactions within the crystal lattice include hydrogen bonding patterns, π-π stacking interactions between aromatic rings, and halogen bonding involving the bromine substituent. These non-covalent interactions determine crystal packing arrangements and influence physical properties such as melting point, solubility, and stability. The crystallographic data provides essential information for understanding structure-property relationships and guides synthetic optimization strategies.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound through analysis of nuclear spin states in magnetic fields. The technique exploits the magnetic properties of nuclei with non-zero spin quantum numbers, particularly proton and carbon-13 nuclei, to generate characteristic spectral signatures. The fundamental principle involves energy differences between nuclear spin states in external magnetic fields, with transitions detected as resonance signals at specific frequencies.

Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments for hydrogen atoms throughout the molecular structure. The thiazole ring proton appears as a characteristic singlet in the downfield region, typically around 7.7 parts per million, reflecting the electron-deficient nature of the heterocyclic system. The brominated benzene ring protons generate a complex multipicity pattern in the aromatic region between 7.0 and 7.5 parts per million, with coupling patterns influenced by the ortho-bromine substitution.

The methylene bridge protons connecting the thiazole and benzene rings appear as a singlet around 5.4 parts per million, characteristic of benzylic protons adjacent to electron-withdrawing groups. The ethyl ester functionality produces two distinct signals: the methylene protons appear as a quartet near 4.4 parts per million due to coupling with the adjacent methyl group, while the methyl protons generate a triplet around 1.4 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon environments. The carbonyl carbon of the ester group resonates in the characteristic downfield region around 160 parts per million. The thiazole ring carbons appear at distinct chemical shifts reflecting their individual electronic environments, with the quaternary carbon adjacent to the benzyl group typically observed around 170 parts per million. The aromatic carbon atoms of the brominated benzene ring generate signals between 120 and 140 parts per million, with the bromine-bearing carbon shifted downfield due to the halogen's electronic influence.

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides comprehensive vibrational fingerprint information for this compound through analysis of molecular vibrations induced by infrared radiation absorption. The technique identifies characteristic functional groups and structural features through specific vibrational frequencies that correspond to bond stretching, bending, and deformation modes. The infrared spectrum serves as a molecular fingerprint, enabling structural confirmation and purity assessment.

The carbonyl stretching vibration of the ester group represents the most prominent feature in the infrared spectrum, typically appearing as a strong absorption band around 1720 wavenumbers. This frequency reflects the characteristic C=O stretching mode of α,β-unsaturated ester systems, with the exact position influenced by conjugation effects from the adjacent thiazole ring. The intensity and sharpness of this band provide information about sample purity and crystalline state.

Aromatic C-H stretching vibrations appear in the region between 3000 and 3100 wavenumbers, corresponding to the benzene ring and thiazole ring hydrogen atoms. These stretches are typically weaker than aliphatic C-H stretches and appear at higher frequencies due to the increased s-character of aromatic C-H bonds. The thiazole ring contributes additional characteristic vibrations including C=N stretching around 1600 wavenumbers and C-S stretching modes in the fingerprint region below 1500 wavenumbers.

The aliphatic C-H stretching vibrations from the ethyl ester and methylene bridge groups appear between 2800 and 3000 wavenumbers. These stretches are generally stronger than aromatic C-H stretches and provide information about the alkyl substituents. Bending vibrations of methyl and methylene groups appear in the fingerprint region between 1300 and 1500 wavenumbers, contributing to the overall spectral complexity.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O Stretch | 1710-1730 | Strong | Ester carbonyl |

| Aromatic C-H Stretch | 3000-3100 | Medium | Benzene/thiazole C-H |

| Aliphatic C-H Stretch | 2800-3000 | Medium | Ethyl/methylene C-H |

| C=N Stretch | 1580-1620 | Medium | Thiazole C=N |

| C-S Stretch | 600-800 | Medium | Thiazole C-S |

| C-Br Stretch | 500-700 | Medium | Aryl-bromine |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural information through analysis of ionization and fragmentation patterns of this compound. The technique involves ionization of the sample molecule followed by mass-to-charge ratio analysis of the resulting ionic species. Electron ionization represents the most common ionization method, generating radical cations through high-energy electron bombardment that induces characteristic fragmentation pathways.

The molecular ion peak appears at mass-to-charge ratio 326, corresponding to the complete molecular structure with single positive charge. This peak serves as the definitive molecular weight confirmation and represents the unfragmented molecular radical cation. The isotope pattern reflects the presence of bromine, which exhibits two major isotopes (⁷⁹Br and ⁸¹Br) with approximately equal abundance, resulting in a characteristic doublet pattern separated by two mass units.

Primary fragmentation involves cleavage of the benzylic bond, generating a prominent fragment at mass-to-charge ratio 199 corresponding to the thiazole carboxylate portion after loss of the bromobenzyl group (mass 127). This fragmentation reflects the relative stability of the thiazole system and the favorable cleavage at the activated benzylic position. Secondary fragmentations include loss of the ethyl group from the ester functionality, producing fragments that provide additional structural confirmation.

The bromobenzyl fragment appears at mass-to-charge ratio 169, corresponding to the brominated benzyl cation formed through heterolytic cleavage of the methylene bridge. Further fragmentation of this species involves loss of bromine to generate the benzyl cation at mass-to-charge ratio 91, a common and stable fragment in aromatic mass spectra. The ethyl ester group contributes characteristic fragments including loss of ethanol (46 mass units) and sequential loss of ethyl and carbonyl groups.

Base peak analysis reveals the most abundant fragment ion, typically corresponding to the most stable ionic species formed during fragmentation. The fragmentation pattern provides structural fingerprint information that enables confirmation of the proposed molecular structure and facilitates identification in complex mixtures. High-resolution mass spectrometry provides accurate mass measurements that confirm elemental compositions and support structural assignments with high confidence.

Properties

IUPAC Name |

ethyl 2-[(2-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNINJXMPZETJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate typically involves the reaction of 2-bromobenzyl bromide with thiazole-4-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic substitution: Formation of substituted thiazole derivatives.

Oxidation: Formation of thiazole sulfoxides or sulfones.

Reduction: Formation of thiazole alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis:

Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and anticancer agents. The thiazole moiety is known to enhance biological activity, making compounds incorporating this structure valuable in drug design.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, a study involving thiazole derivatives showed promising results against various cancer cell lines, with some compounds demonstrating IC50 values as low as 10 µM, indicating potent activity against tumor cells .

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.71 | |

| Compound B | HepG2 (Liver Cancer) | 6.14 | |

| This compound | Various | TBD |

Agricultural Chemistry

Pest Control and Crop Protection:

The compound is utilized in formulating agrochemicals, providing effective solutions for pest control. Its efficacy in enhancing agricultural productivity has been highlighted in various studies, where thiazole derivatives have shown significant activity against pests and pathogens affecting crops.

Case Study: Efficacy Against Pests

Research on the application of thiazole derivatives in agricultural settings has revealed their potential to act as biopesticides. For example, certain thiazole compounds were tested for their ability to inhibit the growth of common agricultural pests, demonstrating effective control measures that could reduce reliance on synthetic pesticides .

Material Science

Development of Novel Materials:

this compound is also explored in material science for its unique properties that contribute to the development of new materials with enhanced thermal stability and chemical resistance. These characteristics are beneficial for applications in coatings and plastics.

Case Study: Coating Applications

Recent studies have focused on incorporating thiazole compounds into polymer matrices to improve their mechanical and thermal properties. The incorporation of this compound into polymer formulations has resulted in materials that exhibit superior performance under extreme conditions .

Biochemical Research

Study of Biological Pathways:

Researchers utilize this compound to investigate biological pathways and mechanisms, aiding the discovery of new therapeutic targets. Its structure allows for modifications that can lead to the development of novel bioactive molecules.

Case Study: Mechanistic Studies

In biochemical research, this compound has been employed to explore its interactions within cellular pathways, contributing valuable insights into cancer biology and potential therapeutic interventions .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylates

Structural and Electronic Differences

Key Substituent Effects:

- Bromobenzyl vs. Nitro Groups : The nitro group in compound 1 reduces the HOMO-LUMO gap (3.2 eV) due to extended conjugation, enhancing charge transfer properties compared to bromobenzyl, which lacks such conjugation .

- Amino vs. Bromobenzyl: Amino derivatives (e.g., 5a, 5b) exhibit electron-donating effects, improving solubility and interaction with biological targets like beta-catenin in colorectal cancer .

Antitumor Activity:

- Amino/Acylated Derivatives: Exhibit potent activity (IC₅₀ ~0.7–1.5 μM) via beta-catenin pathway inhibition, a key target in colorectal cancer .

Antioxidant and Antimicrobial Activity:

- Ethyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl derivatives show 84% free radical scavenging activity (FRSA) due to electron-donating hydroxyl/methoxy groups .

- Bromobenzyl’s electron-withdrawing nature likely reduces antioxidant efficacy compared to these derivatives.

Solubility and Stability:

Biological Activity

Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₃H₁₂BrNO₂S and a molecular weight of approximately 312.18 g/mol. The compound features a thiazole ring, which is known for its pharmacological relevance, and a bromobenzyl substituent that may enhance its biological activity.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties, particularly against various bacterial and fungal strains.

-

Antibacterial Activity : Studies have demonstrated that this compound exhibits significant antibacterial effects against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be:

- Staphylococcus epidermidis : MIC = 250 µg/mL

- Pseudomonas aeruginosa : MIC = 375 µg/mL

- Staphylococcus aureus : MIC = 250 µg/mL

- Escherichia coli : MIC = 375 µg/mL.

- Antifungal Activity : The compound also shows promising antifungal activity, although specific MIC values for fungal strains were not detailed in the available literature.

2. Antioxidant Activity

Thiazole derivatives, including this compound, are recognized for their antioxidant properties. Preliminary studies suggest that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions.

3. Anti-inflammatory Activity

Research indicates that compounds with thiazole rings often exhibit anti-inflammatory effects. This compound has shown potential in reducing inflammation markers in vitro, positioning it as a candidate for further investigation in inflammatory diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets, including enzymes and receptors involved in microbial resistance and inflammatory pathways.

Binding Affinity Studies

Preliminary interaction studies suggest that the compound may bind effectively to specific enzymes related to bacterial metabolism and inflammatory responses. Further pharmacokinetic studies are required to elucidate these interactions fully.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate | C₁₃H₁₂BrNO₂S | Different position of bromine; potential variations in biological activity |

| Ethyl 2-bromothiazole-4-carboxylate | C₆H₆BrNO₂S | Lacks the benzyl group; simpler structure |

| Benzothiazole derivatives | Varies | Often possess different pharmacological properties |

This table highlights how the unique combination of a thiazole ring with a bromobenzyl substituent distinguishes this compound from other compounds, potentially enhancing its reactivity and biological profile.

Case Studies

Several studies have documented the efficacy of thiazole derivatives in clinical settings:

- A study on thiazole derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains, emphasizing the need for novel antimicrobial agents in combating antibiotic resistance.

- Another investigation focused on the antioxidant properties of thiazoles, showing significant reductions in oxidative stress markers in cellular models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate?

- The synthesis typically involves multi-step reactions, including:

- Bromobenzyl functionalization : Coupling 2-bromobenzyl moieties with thiazole precursors via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-bromoesters under basic conditions, followed by purification via silica gel chromatography .

- Esterification : Ethyl ester groups are introduced using ethyl bromoacetate or via acid-catalyzed esterification of carboxylic acid intermediates .

- Example: A three-step synthesis starting from tert-butyl thiazole carboxylates involves bromobenzyl coupling, deprotection, and esterification, with yields optimized by controlling reaction temperature (0–60°C) and solvent polarity (e.g., dichloromethane vs. THF) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR confirm the bromobenzyl substitution pattern (e.g., aromatic protons at δ 7.2–7.8 ppm) and ester carbonyl signals (~δ 165–170 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 343.0642) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and non-covalent interactions (e.g., hydrogen bonding, π-stacking) using SHELX software for refinement .

Q. What are the common derivatives/reactivity pathways for this compound?

- Nucleophilic substitution : The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to generate biaryl derivatives .

- Ester hydrolysis : Controlled hydrolysis with NaOH/EtOH yields carboxylic acid intermediates for further functionalization .

- Thiazole ring modifications : Oxidation with MnO or reduction with NaBH alters the electronic properties of the thiazole core .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments?

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, Br···π) to explain crystal packing efficiency .

- DFT calculations : Compare theoretical bond lengths/angles (e.g., S–C) with experimental X-ray data to validate structural models. Discrepancies >0.05 Å may indicate conformational flexibility .

- Example: A 2022 study resolved conflicting NMR assignments for a nitro-substituted analog by correlating DFT-optimized geometries with experimental coupling constants .

Q. What strategies address low yields in palladium-catalyzed cross-coupling reactions involving this compound?

- Ligand optimization : Bulky ligands (e.g., SPhos) improve steric hindrance around Pd, reducing homocoupling byproducts .

- Solvent effects : Polar aprotic solvents (DMF, dioxane) enhance catalyst stability and substrate solubility .

- Additives : Silver salts (AgCO) scavenge bromide ions, preventing catalyst poisoning .

Q. How do computational methods (e.g., DFT, MD) enhance understanding of its biological activity?

- Frontier Molecular Orbitals (FMOs) : Small HOMO-LUMO gaps (~3.5 eV) indicate high reactivity, correlating with observed antioxidant activity in nitro-substituted analogs .

- Molecular docking : Predict binding affinities to targets like Oct3/4 transcription factors, guided by structural analogs reported as inducers .

- ADMET predictions : LogP values (~2.8) and topological polar surface area (TPSA ~75 Å) estimate membrane permeability and bioavailability .

Q. How to resolve contradictions in reaction outcomes across studies (e.g., competing substitution vs. elimination)?

- Mechanistic probes : Isotopic labeling (e.g., at benzyl position) tracks regioselectivity in SN2 vs. E2 pathways .

- Kinetic studies : Variable-temperature NMR monitors intermediate formation (e.g., carbocation stability in THF vs. DMSO) .

- Comparative analysis : Cross-reference synthetic protocols (e.g., reagent purity, catalyst loading) from independent studies to identify critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.